![molecular formula C10H15N3O5S B1259639 5-Aminomethyl-2-thiouridine CAS No. 109666-14-0](/img/structure/B1259639.png)
5-Aminomethyl-2-thiouridine
Overview
Description
5-Aminomethyl-2-thiouridine is a nucleoside analogue . It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Synthesis Analysis
In Gram-negative bacteria such as Escherichia coli, a bifunctional MnmC is involved in the last two reactions of the biosynthesis of mnm5 (s2)U. The enzyme first converts cmnm5 (s2)U to 5-aminomethyl- (2-thio)uridine (nm5 (s2)U) and subsequently installs the methyl group to complete the formation of mnm5 (s2)U .Molecular Structure Analysis
The molecular formula of 5-Aminomethyl-2-thiouridine is C10H15N3O5S . The average mass is 289.308 Da and the monoisotopic mass is 289.073242 Da .Chemical Reactions Analysis
The chemical reactions involving 5-Aminomethyl-2-thiouridine are primarily related to its role in the biosynthesis of mnm5 (s2)U. The enzyme MnmC converts cmnm5 (s2)U to 5-aminomethyl- (2-thio)uridine (nm5 (s2)U) and subsequently installs the methyl group to complete the formation of mnm5 (s2)U .Physical And Chemical Properties Analysis
The molecular weight of 5-Aminomethyl-2-thiouridine is 289.31 . The compound’s formula is C10H15N3O5S .Scientific Research Applications
Synthesis and Modification
- 5-Aminomethyl-2-thiouridine is synthesized from 5-pivaloyloxymethyluridine and its 2-thio analogue, as substrates for various derivatives including 5-methyluridines and 5-methyl-2-thiouridines (Bartosik & Leszczynska, 2015).
- The molecule is utilized in the synthesis of nucleosides starting from 2-thiouracil and ribose derivatives, indicating its role in nucleoside chemistry (Vorbrüggen & Krolikiewicz, 1980).
Role in tRNA
- 5-Aminomethyl-2-thiouridine is identified as a minor constituent in tRNA from yeast and E. coli, suggesting its specific role in codon recognition and tRNA function (Kimura-Harada, Saneyoshi, & Nishimura, 1971).
- It has been studied in relation to the biosynthesis of modified nucleosides in tRNA, indicating its involvement in the complex biosynthesis process in bacterial systems (Hagervall et al., 1987).
Structural and Conformational Studies
- The conformational characteristics of 5-Aminomethyl-2-thiouridine, as a nucleotide, have been elucidated using techniques like NMR, highlighting its inherent conformational rigidity which contributes to the stability of tRNA structure (Yokoyama et al., 1979).
Potential Prebiotic Importance
- 5-Aminomethyl-2-thiouridine has been explored in the context of prebiotic chemistry, demonstrating its significance in the synthesis of essential biological building blocks under primordial conditions (Xu et al., 2019).
Biochemical Modifications and tRNA Function
- The molecule has been extensively studied for its role in tRNA, particularly in the context of modifications at the wobble position, impacting translation efficiency and accuracy (Rodríguez-Hernández et al., 2013).
Implications in Genetic and Protein Synthesis
- Research has explored the potential of 5-Aminomethyl-2-thiouridine in influencing codon-anticodon pairing, and its broader implications in genetic and protein synthesis processes (Elseviers, Petrullo, & Gallagher, 1984).
Mechanism of Action
The uridine at the 34th position of tRNA, which is able to base pair with the 3’-end codon on mRNA, is usually modified to influence many aspects of decoding properties during translation . Hypermodified uridine 5-methylaminomethyl-2-thiouridine (mnm5s2U) induces conformational changes in the anticodon stem loop (ASL) region resulting in the stabilization of the stacking of nearby bases, reduction of error rate and frameshifting, and enhancement of translational efficiency .
Future Directions
The future directions of research on 5-Aminomethyl-2-thiouridine could involve further exploration of its role in the biosynthesis of mnm5 (s2)U, particularly in organisms that do not contain an mnmC ortholog . Additionally, the potential anticancer mechanisms of 5-Aminomethyl-2-thiouridine could be a promising area for future investigation .
properties
IUPAC Name |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEDKMLIGFMQKR-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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